![molecular formula C10H7N3S B2769065 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-70-0](/img/structure/B2769065.png)
2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine
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Overview
Description
Scientific Research Applications
Iodine-Catalyzed Sulfenylation of Imidazoheterocycles
An innovative method involving iodine-catalyzed sulfenylation of imidazo[1,2-a]pyridines, -pyrimidines, and [1,2-b]pyridazines has been developed, utilizing hydrogen peroxide as an oxidant in PEG400. This procedure facilitates the synthesis of 3-arylthioimidazoheterocycles, showcasing moderate to excellent yields under metal-free conditions. It's notable for its tolerance of various functional groups, indicating its utility in synthesizing a broad range of sulfur-containing heterocyclic compounds which might include 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives (Hiebel & Berteina‐Raboin, 2015).
Antifungal and Antimicrobial Applications
A study on new derivatives of imidazo[1,2-a]pyridines evaluated for antifungal activity against various strains revealed moderate efficacy, with certain compounds exhibiting significant activity. This research underlines the potential of imidazo[1,2-a]pyridine derivatives, potentially including 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine, in antifungal and antimicrobial therapies (Göktaş, Cesur, Şatana, & Uzun, 2014).
Applications in Imaging and Diagnostics
The synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives for their binding to amyloid plaques in vitro indicate their potential as novel positron emission tomography radiotracers. This application is crucial for imaging Aβ plaques, with certain derivatives showing high binding affinities, suggesting the potential use of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine derivatives in the development of diagnostic tools for Alzheimer's disease and other amyloid-related conditions (Zeng et al., 2010).
Antiviral Activity
The influence of substituents on the antiviral activity of imidazo[1,2-a]pyridine derivatives, including those with a thiophene side chain, was explored, showing a strong dependence on the nature of the C-2 substituent. This suggests that derivatives of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine could be tailored for enhanced activity against viruses such as human cytomegalovirus (HCMV), underscoring the importance of chemical modification for antiviral drug development (Mavel et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine are the Transforming Growth Factor-β Activated Kinase (TAK1) and TYK2 pseudokinase . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . TYK2, a member of the Janus (JAK) family of non-receptor tyrosine kinases, mediates the signaling of pro-inflammatory cytokines .
Mode of Action
2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine interacts with its targets by inhibiting their activity. For instance, it inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It also suppresses cytokine-mediated receptor activation of the catalytic domain of TYK2 .
Biochemical Pathways
The compound affects the signaling pathways of pro-inflammatory cytokines, including IL-12, IL-23, and type 1 interferon (IFN) . By inhibiting TAK1 and TYK2, it disrupts these pathways, leading to downstream effects that can potentially alleviate immuno-inflammatory diseases .
Result of Action
The inhibition of TAK1 and TYK2 by 2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine can lead to significant molecular and cellular effects. For instance, it has been found to inhibit the growth of multiple myeloma cell lines . It also has the potential to treat various immuno-inflammatory diseases where pro-inflammatory cytokines play a role .
properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASMWSYQOXVOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)imidazo[1,2-b]pyridazine |
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